molecular formula C22H28ClNO2 B12570668 3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride CAS No. 220765-21-9

3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride

Cat. No.: B12570668
CAS No.: 220765-21-9
M. Wt: 373.9 g/mol
InChI Key: CLZASJQQUCLTGD-UHFFFAOYSA-N
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Description

3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-methylphenyl group, followed by the introduction of the ethyl and oxopropyl groups through a series of reactions such as alkylation and acylation. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Common reagents used in the synthesis include ethyl halides, ketones, and amines, along with catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)propan-1-amine: Shares the 4-methylphenyl group but lacks the ethyl and oxopropyl groups.

    Ethyl 4-(3-oxo-3-(o-tolylamino)propyl)piperazine-1-carboxylate: Contains similar functional groups but differs in the overall structure.

Uniqueness

3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

220765-21-9

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

3-[ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C22H27NO2.ClH/c1-4-23(15-13-21(24)19-9-5-17(2)6-10-19)16-14-22(25)20-11-7-18(3)8-12-20;/h5-12H,4,13-16H2,1-3H3;1H

InChI Key

CLZASJQQUCLTGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)C1=CC=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C.Cl

Origin of Product

United States

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